Scaffold Topology Divergence: Piperidine-Carboxamide vs. Tetrahydropyran-Pyrazole Cores Sharing C16H18F2N4O
4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide and Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6) share the identical molecular formula C16H18F2N4O . Despite this, the compounds differ fundamentally in core architecture: the target compound employs a piperidine ring with a methylene-linked pyrazole at position 4 and a 2,6-difluorophenyl carboxamide at position 1, whereas Desmethylsulfonyl-Omarigliptin uses a tetrahydropyran ring fused to a pyrrolo[3,4-c]pyrazole bicycle with a 2,5-difluorophenyl substituent . This topological divergence leads to different hydrogen-bond acceptor/donor distributions and distinct three-dimensional pharmacophore geometries, as reflected in their disparate calculated logP values and topological polar surface area (TPSA) differences [1].
| Evidence Dimension | Molecular scaffold topology & physicochemical descriptors |
|---|---|
| Target Compound Data | Piperidine-1-carboxamide with 4-(1H-pyrazol-1-ylmethyl) and N-(2,6-difluorophenyl); MW 320.34 g/mol; clogP ~2.46; TPSA ~51.0 Ų [1] |
| Comparator Or Baseline | Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6): Tetrahydropyran-fused pyrrolo-pyrazole with 2,5-difluorophenyl; MW 320.34 g/mol |
| Quantified Difference | Distinct connectivity: piperidine vs. tetrahydropyran core; 2,6-difluoro vs. 2,5-difluoro regioisomerism; different hydrogen bond acceptor/donor counts and spatial orientation |
| Conditions | In silico comparison based on published structures and calculated molecular descriptors |
Why This Matters
Scaffold topology dictates target binding profiles; procurement of the wrong C16H18F2N4O isomer will yield divergent biological activity and confound SAR interpretation.
- [1] ZINC Database. ZINC184080757. Calculated properties: clogP 2.46, TPSA 51.02. Molecular Formula: C16H18F2N4O. View Source
